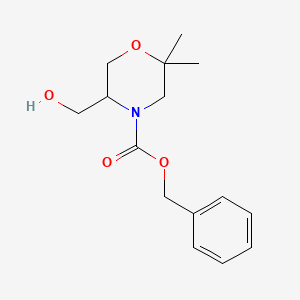

Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a morpholine derivative featuring a benzyl ester group at position 4, a hydroxymethyl substituent at position 5, and two methyl groups at position 2 of the morpholine ring.

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3 |

InChI Key |

CHFKEFGYSYDIPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of benzyl alcohol with 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylic acid. The reaction is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid

Reduction: Conversion of the ester group to an alcohol

Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | Not provided | Estimated: C15H21NO4 | ~279.34 | Benzyl ester, 2,2-dimethyl, 5-hydroxymethyl |

| (R)-tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | 1263078-13-2 | C12H23NO4 | 245.32 | tert-Butyl ester, 2,2-dimethyl, 5-hydroxymethyl |

| Benzyl morpholine-4-carboxylate | 25070-73-9 | C12H15NO3 | 221.25 | Benzyl ester, unsubstituted morpholine |

| (S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | Not provided | C12H23NO4 | 245.32 | tert-Butyl ester, 2,2-dimethyl, 6-hydroxymethyl |

| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-36-8 | C12H13NO4 | 247.24 | Benzyl, 5-oxo, carboxylic acid |

Key Observations:

Ester Group Influence: The tert-butyl analog (CAS 1263078-13-2) has a lower molecular weight (245.32 vs. ~279.34) due to the smaller tert-butyl group compared to benzyl. This difference may reduce lipophilicity (lower logP) and improve aqueous solubility .

Substituent Position and Stereochemistry :

- The hydroxymethyl group at position 5 (target compound) versus position 6 (S-tert-butyl analog) may affect hydrogen-bonding interactions and ring conformation. Position 5 substitution could favor specific enzyme binding pockets in drug design .

- Stereochemistry (e.g., R vs. S configurations in tert-butyl analogs) influences enantioselectivity in chiral environments, critical for pharmaceutical activity .

Functional Group Variations: Replacing the hydroxymethyl group with a ketone (e.g., 5-oxo in CAS 106973-36-8) reduces hydrogen-bond donor capacity but increases electrophilicity, altering reactivity in synthetic pathways .

Solubility and Stability:

- The tert-butyl analog (CAS 1263078-13-2) is likely more lipophilic than the benzyl derivative due to its branched alkyl group, though exact logP values are unavailable.

Biological Activity

Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Morpholines are known for their role in drug design and development, particularly in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a hydroxymethyl group and a benzyl ester, which contributes to its lipophilicity and potential for biological interaction. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the morpholine moiety can inhibit the growth of various bacterial strains. For instance, derivatives similar to this compound have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of morpholine derivatives is linked to their ability to modulate inflammatory pathways. Specifically, compounds that inhibit cyclooxygenase (COX) enzymes have been studied for their therapeutic effects in conditions such as arthritis. This compound may exert similar effects by downregulating pro-inflammatory cytokines .

Anticancer Properties

Several studies have explored the anticancer activity of morpholine-based compounds. The mechanism often involves the inhibition of kinase pathways critical for cancer cell proliferation. For example, research has highlighted the ability of certain morpholine derivatives to inhibit the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML), suggesting that this compound could be a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence receptor signaling pathways, particularly those related to inflammation and cell survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various morpholine derivatives, including this compound, against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .

- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.